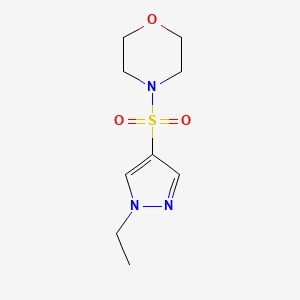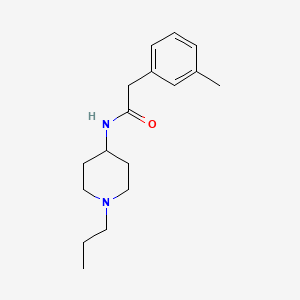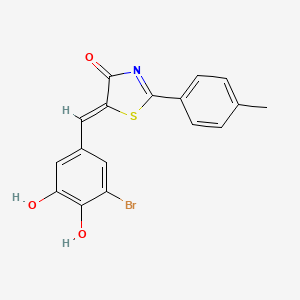
1-ETHYL-1H-PYRAZOL-4-YL MORPHOLINO SULFONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ETHYL-1H-PYRAZOL-4-YL MORPHOLINO SULFONE is a heterocyclic compound that contains both pyrazole and morpholine moieties. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both sulfur and nitrogen atoms in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ETHYL-1H-PYRAZOL-4-YL MORPHOLINO SULFONE typically involves the reaction of 1-ethyl-1H-pyrazole with morpholine in the presence of a sulfonating agent. One common method includes the use of chlorosulfonic acid as the sulfonating agent, which reacts with the pyrazole derivative to form the sulfone compound. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and solvents that promote the sulfonation reaction while minimizing side reactions is crucial for efficient industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-ETHYL-1H-PYRAZOL-4-YL MORPHOLINO SULFONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring and the morpholine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives of the original compound .
Scientific Research Applications
1-ETHYL-1H-PYRAZOL-4-YL MORPHOLINO SULFONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-ETHYL-1H-PYRAZOL-4-YL MORPHOLINO SULFONE involves its interaction with various molecular targets and pathways. The compound’s sulfone group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
- 1-Methyl-1H-pyrazol-4-yl morpholino sulfone
- 1-Phenyl-1H-pyrazol-4-yl morpholino sulfone
- 1-Benzyl-1H-pyrazol-4-yl morpholino sulfone
Comparison: 1-ETHYL-1H-PYRAZOL-4-YL MORPHOLINO SULFONE is unique due to its ethyl substituent on the pyrazole ring, which can influence its reactivity and biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
4-(1-ethylpyrazol-4-yl)sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3S/c1-2-11-8-9(7-10-11)16(13,14)12-3-5-15-6-4-12/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGMGBJUJQMDNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6Z)-2-butyl-6-[[3-[(4-fluorophenyl)methoxy]phenyl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5351491.png)
![N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B5351504.png)
![(2Z)-2-(1H-benzimidazol-2-yl)-3-[5-nitro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile](/img/structure/B5351532.png)
![4-[4-(4-benzoyl-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5351535.png)
![N-[[5-(2-methylpropyl)-1,2-oxazol-3-yl]methyl]-2-pyridin-3-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5351537.png)
![(5E)-5-{[1-(4-Butylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene}imidazolidine-2,4-dione](/img/structure/B5351543.png)
![1-ethyl-N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5351556.png)

![2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B5351566.png)
![1-(4-chloro-3-methylphenoxy)-3-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-2-propanol](/img/structure/B5351570.png)
![[4-methoxy-2-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl] 4-methylbenzenesulfonate](/img/structure/B5351581.png)
![N-[1-(2-methoxyphenyl)ethyl]propanamide](/img/structure/B5351582.png)
![5-bromo-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-furamide](/img/structure/B5351590.png)
